3-Methyl-1-azulenecarboxylic acid
Description
3-Methyl-1-azulenecarboxylic acid is an azulene derivative characterized by a fused bicyclic aromatic system (one cycloheptatriene and one cyclopentene ring) with a methyl substituent at position 3 and a carboxylic acid group at position 1 (Figure 1). Azulene derivatives are notable for their vibrant colors, unique electronic properties, and applications in organic electronics, pharmaceuticals, and dye chemistry. Synthetically, this compound can be prepared via Friedel-Crafts alkylation or carboxylation of azulene precursors, though yields may vary due to steric and electronic effects of substituents.
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-methylazulene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c1-8-7-11(12(13)14)10-6-4-2-3-5-9(8)10/h2-7H,1H3,(H,13,14) |
InChI Key |
FZZVRWQKRNCMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C1=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that azulene derivatives, including 3-methyl-1-azulenecarboxylic acid, exhibit promising anticancer properties. A study highlighted the compound's ability to selectively target mitochondria in cancer cells, suggesting its potential as a novel anticancer agent . Additionally, derivatives of azulene have shown significant cytotoxic effects against various cancer cell lines, including HL-60 and HSC-4, with mechanisms involving apoptosis and autophagy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies on trihaloacetylazulene derivatives demonstrated their ability to inhibit nitric oxide production in LPS-stimulated macrophages, indicating a potential pathway for reducing inflammation . This anti-inflammatory action is vital for developing treatments for conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
This compound and its analogues have shown effectiveness against various bacterial strains, including those resistant to beta-lactam antibiotics. The mechanism involves the suppression of cell wall synthesis in bacteria, leading to cell death . This property positions the compound as a candidate for developing new antimicrobial agents.
Dyes and Pigments
Due to its vibrant color properties, azulene derivatives are being explored as dyes in materials science. The unique structural characteristics of this compound allow it to be conjugated with other chemical moieties to produce dyes with desirable optical properties . These dyes have applications in textiles and coatings.
Organic Electronics
Azulenes are being studied for their potential use in organic electronic devices due to their ability to conduct electricity and their photostability. The incorporation of this compound into organic semiconductors could enhance the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells .
Photodegradation of Pollutants
Research has shown that azulene derivatives can facilitate the photodegradation of environmental pollutants under UV light exposure. This property is particularly relevant for developing new methods for water purification and environmental remediation . The ability of this compound to absorb UV light makes it a candidate for further studies in this area.
Case Studies
Comparison with Similar Compounds
Structural Analogues
The structural uniqueness of 3-methyl-1-azulenecarboxylic acid becomes evident when compared to related azulene derivatives:
Key Observations :
- Aromaticity: Unlike the hydrogenated analogue in (octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulene-3-carboxylic acid), this compound retains full aromaticity, enhancing stability and resonance-assisted reactivity.
Physicochemical Properties
- Solubility : The methyl group increases lipophilicity, making this compound less water-soluble than 1-azulenecarboxylic acid.
- Acidity (pKa) : The carboxylic acid group in this compound is less acidic (estimated pKa ~4.5) than 1-azulenecarboxylic acid (pKa ~3.8) due to electron-donating effects of the methyl group.
- Thermal Stability : The hydrogenated compound in exhibits higher thermal stability (decomposition >250°C) owing to reduced ring strain, whereas aromatic azulenes typically decompose near 200°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
